Methyl 2-amino-3-(3-chlorophenyl)propanoate
Description
Methyl 2-amino-3-(3-chlorophenyl)propanoate is a chiral organic compound characterized by a propanoate ester backbone, an amino group at the α-carbon, and a 3-chlorophenyl substituent. This compound is of interest in pharmaceutical and synthetic chemistry due to its structural versatility.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3 |
InChI Key |
HTDYPZMXWSPHDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the esterification of the corresponding amino acid, 2-amino-3-(3-chlorophenyl)propanoic acid (3-chlorophenylalanine), or direct functionalization starting from 3-chlorophenylalanine derivatives. The key steps include protection of the amino group (if necessary), esterification of the carboxylic acid moiety, and subsequent deprotection to yield the free amino ester.
Esterification of 3-Chlorophenylalanine
The most common and straightforward approach involves esterifying 3-chlorophenylalanine with methanol under acidic conditions. This method is widely used both in laboratory and industrial settings.
- Reaction conditions: The amino acid is refluxed with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Mechanism: Protonation of the carboxyl group facilitates nucleophilic attack by methanol, forming the methyl ester.
- Purification: The product is purified by recrystallization or chromatographic methods to achieve high purity.
This approach is supported by commercial synthesis data for methyl (2R)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride, where the process is described as involving controlled temperature and pH monitoring to optimize yield and purity.
Protection and Deprotection Strategies
To prevent side reactions involving the amino group during esterification, protecting groups such as tert-butoxycarbonyl or benzyloxycarbonyl may be employed:
- Protection: The amino group is protected prior to esterification to avoid unwanted reactions.
- Esterification: The protected amino acid is reacted with methanol using coupling agents like dicyclohexylcarbodiimide or acid catalysts.
- Deprotection: After esterification, the protecting group is removed under mild acidic or hydrogenolytic conditions to yield the free amino ester.
This method is standard in the synthesis of related amino acid esters, as exemplified in the preparation of similar compounds like methyl 2-amino-3-(4-iodophenyl)propanoate.
Azide Intermediate Route (Advanced Synthetic Method)
A more sophisticated synthetic route involves the in situ generation of azide intermediates, which then react with amino acid methyl ester hydrochlorides in the presence of a base such as triethylamine. This method allows for the formation of S-coupled products and is useful for synthesizing derivatives with complex substitutions.
- Procedure: The azide intermediate is prepared by reaction of hydrazides under acidic conditions, followed by extraction and reaction with amino acid ester hydrochlorides.
- Conditions: Low temperature (-5 °C) followed by room temperature incubation ensures controlled reaction progression.
- Outcome: High purity products are obtained after washing and recrystallization.
While this method is more complex, it demonstrates the versatility of synthetic routes available for amino acid esters related to this compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Esterification | 3-Chlorophenylalanine | Methanol, H₂SO₄ or HCl, reflux | Simple, scalable, well-established | Possible side reactions without protection |
| Protection-Deprotection Strategy | Protected 3-chlorophenylalanine | Boc or Cbz protection, DCC/DMAP or acid catalyst | High selectivity, prevents side reactions | Additional steps increase complexity |
| Azide Intermediate Coupling | Hydrazide derivatives and amino acid esters | Acidic conditions, triethylamine, low temperature | Enables complex substitutions | More complex, requires careful control |
Research Findings and Analysis
- Yield and Purity: Esterification methods typically achieve yields above 90% with purities exceeding 95% after purification.
- Stereochemical Integrity: The stereochemistry at the 2-position (chiral center) is preserved during esterification, especially when mild conditions are used. Analytical techniques such as chiral high-performance liquid chromatography and nuclear magnetic resonance confirm retention of configuration.
- Application Scope: this compound serves as a key intermediate in the synthesis of biologically active molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
- Industrial Production: Larger scale syntheses employ batch or continuous flow reactors with automated pH and temperature control to optimize reaction efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products
Oxidation: Formation of methyl 2-nitro-3-(3-chlorophenyl)propanoate.
Reduction: Formation of methyl 2-amino-3-(3-chlorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-3-(3-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride
- Structural Differences : Bromine replaces chlorine at the ortho position of the phenyl ring.
- Molecular Formula: C₁₀H₁₁BrClNO₂ (inferred from hydrochloride salt).
- Molecular Weight : ~308.56 g/mol (calculated).
- Key Properties: Bromine’s larger atomic radius increases steric hindrance compared to chlorine. Hydrochloride salt improves aqueous solubility and stability.
Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride
- Structural Differences : Fluorine at the meta position and a hydroxyl group at the para position.
- Molecular Formula : C₁₃H₂₄N₂O₃ (reported, likely includes hydrochloride).
- Molecular Weight : 256.35 g/mol (reported).
- Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. The dual substituents (F and OH) create a unique electronic profile compared to the mono-substituted target compound.
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structural Differences: Nitro group (-NO₂) at the para position.
- Molecular Formula : C₁₀H₁₁N₂O₄.
- Molecular Weight : ~239.21 g/mol (calculated).
- Key Properties: The nitro group is a strong electron-withdrawing substituent, increasing reactivity in reduction reactions (e.g., conversion to an amine ). Steric and electronic effects differ significantly from the target compound’s meta-chloro substituent.
Methyl 2-(3-chlorophenyl)-2-methylpropanoate
- Structural Differences: Lacks an amino group; features a methyl branch at the α-carbon.
- Molecular Formula : C₁₁H₁₃ClO₂.
- Molecular Weight : 212.67 g/mol (reported).
- Key Properties: Methyl branching increases hydrophobicity and steric hindrance, reducing solubility in aqueous media. Absence of the amino group eliminates zwitterionic behavior, limiting salt formation and acid-base reactivity.
Biological Activity
Methyl 2-amino-3-(3-chlorophenyl)propanoate, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its methyl ester functional group attached to an amino acid backbone, with a chlorinated phenyl ring that enhances its lipophilicity and biological reactivity. The molecular formula is , and it has a molecular weight of approximately 199.66 g/mol. This unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Research indicates that this compound exhibits several mechanisms of action, primarily through:
- Enzyme Modulation : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its interactions may involve hydrogen bonding and π-π stacking due to the presence of the aromatic chlorophenyl group.
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells, likely through its affinity for heat shock proteins such as TRAP1, which are crucial in cellular stress responses.
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, warranting further exploration in this area .
Anticancer Activity
A study conducted on various derivatives of this compound revealed promising antiproliferative effects against human cancer cell lines. The compound exhibited an IC50 value of approximately 0.69 μM against HeLa cells, significantly lower than the standard drug doxorubicin (IC50 = 2.29 μM) . This suggests a strong potential for further development as an anticancer agent.
Antimicrobial Studies
In vitro assays have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(4-chlorophenyl)propanoate | Similar amino acid structure; different phenyl group | Anticancer properties |
| Methyl 2-amino-3-(2-chlorophenyl)propanoate | Variation in chlorination pattern | Moderate antimicrobial activity |
| Methyl 2-amino-3-(4-bromophenyl)propanoate | Bromine substitution affecting reactivity | Limited data available |
The presence of the chlorinated phenyl group significantly influences the biological activity of these compounds, particularly regarding their interactions with biological targets and overall pharmacological profiles.
Q & A
Basic: What are the key structural features of Methyl 2-amino-3-(3-chlorophenyl)propanoate that influence its biological activity?
The compound’s activity arises from three critical structural elements:
- Chlorophenyl substituent : The 3-chlorophenyl group enhances lipophilicity and facilitates hydrophobic interactions with target proteins .
- Amino group : Enables hydrogen bonding with active sites of enzymes or receptors, crucial for competitive inhibition or substrate mimicry .
- Methyl ester moiety : Increases membrane permeability and stabilizes the compound against rapid metabolic degradation .
Methodological Insight: Computational docking studies (e.g., using AutoDock Vina) can validate these interactions by modeling the compound within protein binding pockets.
Basic: What synthetic routes are commonly used to prepare this compound?
Two primary methods are employed:
- Strecker Synthesis : Condensation of 3-chlorobenzaldehyde with methyl glycinate, followed by hydrolysis and esterification. Yields ~65–75% under optimized pH (8–9) and temperature (40–50°C) .
- Reductive Amination : Reaction of methyl 3-(3-chlorophenyl)pyruvate with ammonia and a reducing agent (e.g., NaBH₄). This method requires strict anhydrous conditions to prevent ester hydrolysis .
Advanced Note: Scale-up challenges include minimizing racemization; chiral HPLC is recommended for enantiomeric purity assessment.
Advanced: How does the position of the chlorophenyl substituent affect target binding compared to halogenated analogs?
Comparative studies with analogs (e.g., 2-chloro or 4-chloro derivatives) reveal:
- 3-Chloro positional advantage : Optimal steric fit for G-protein-coupled receptors (GPCRs) due to reduced steric hindrance compared to 2-chloro derivatives .
- Electron-withdrawing effects : The 3-chloro group modulates electron density in the aromatic ring, enhancing π-π stacking with tyrosine residues in enzyme active sites .
Methodological Insight: X-ray crystallography or mutagenesis studies can map binding site interactions to validate positional effects.
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Enantiomeric purity : The (S)-enantiomer may exhibit higher analgesic activity than the (R)-form, but improper chiral separation can skew results .
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) require standardization.
Resolution Strategy: Replicate studies using orthogonal assays (e.g., SPR for binding affinity and functional cAMP assays) to confirm activity .
Advanced: What experimental approaches differentiate enantiomer-specific biological activities?
- Chiral Chromatography : Use of amylose- or cellulose-based columns to isolate (S)- and (R)-enantiomers .
- Circular Dichroism (CD) : Detects conformational differences in protein-ligand complexes between enantiomers .
- In Vivo Pharmacokinetics : Enantiomers may show divergent metabolic stability; LC-MS/MS tracks plasma half-life differences .
Advanced: What analytical methods ensure purity and structural fidelity during synthesis?
- NMR Spectroscopy : ¹H/¹³C NMR confirms esterification (δ ~3.7 ppm for methyl ester) and absence of byproducts .
- HPLC-MS : Quantifies purity (>98%) and detects trace intermediates (e.g., unreacted pyruvate precursors) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .
Advanced: How do structure-activity relationship (SAR) studies guide optimization of this compound?
Key SAR findings include:
- Halogen substitution : Fluorine at the 4-position increases solubility but reduces receptor affinity compared to chlorine .
- Amino group methylation : Reduces hydrogen-bonding capacity, lowering inhibitory potency against serine proteases .
Experimental Design: Parallel synthesis of analogs with systematic substituent variations, followed by high-throughput screening.
Advanced: What mechanisms underlie its interaction with neurotransmitter receptors?
- GABAₐ Receptor Modulation : The chlorophenyl group aligns with hydrophobic pockets in β-subunits, potentiating chloride ion influx .
- NMDA Receptor Antagonism : Competitive binding to the glycine site, confirmed via electrophysiology (patch-clamp) .
Methodological Note: Radioligand displacement assays (e.g., [³H]MDL-105,519 for NMDA) quantify binding affinities.
Advanced: How can solubility challenges in aqueous assays be mitigated?
- Co-solvent systems : Use DMSO (≤1%) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .
- Prodrug design : Replace methyl ester with hydrophilic groups (e.g., phosphate) for in vitro studies, reverting to ester in vivo .
Advanced: What are the critical bottlenecks in multi-step synthesis, and how are they addressed?
- Intermediate instability : 3-Chlorophenylpyruvate degrades under acidic conditions; use low-temperature (0–4°C) and inert atmospheres .
- Racemization during amination : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) to preserve chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
